molecular formula C14H10ClN2O- B13320958 3-(4-chlorophenyl)-4H-phthalazin-1-olate

3-(4-chlorophenyl)-4H-phthalazin-1-olate

Cat. No.: B13320958
M. Wt: 257.69 g/mol
InChI Key: JJJABNXSXIBYBB-UHFFFAOYSA-M
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Description

3-(4-chlorophenyl)-4H-phthalazin-1-olate is a chemical compound characterized by the presence of a phthalazinone core substituted with a 4-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-4H-phthalazin-1-olate typically involves the reaction of phthalic anhydride with hydrazine to form phthalazinone, followed by chlorination to introduce the 4-chlorophenyl group. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-4H-phthalazin-1-olate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include various substituted phthalazinone derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

3-(4-chlorophenyl)-4H-phthalazin-1-olate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of advanced materials with unique properties

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-4H-phthalazin-1-olate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-chlorophenyl)-4H-phthalazin-1-olate is unique due to its specific phthalazinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry and materials science .

Properties

Molecular Formula

C14H10ClN2O-

Molecular Weight

257.69 g/mol

IUPAC Name

3-(4-chlorophenyl)-4H-phthalazin-1-olate

InChI

InChI=1S/C14H11ClN2O/c15-11-5-7-12(8-6-11)17-9-10-3-1-2-4-13(10)14(18)16-17/h1-8H,9H2,(H,16,18)/p-1

InChI Key

JJJABNXSXIBYBB-UHFFFAOYSA-M

Canonical SMILES

C1C2=CC=CC=C2C(=NN1C3=CC=C(C=C3)Cl)[O-]

Origin of Product

United States

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